molecular formula C24H17NO5 B357627 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 903185-12-6

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B357627
CAS No.: 903185-12-6
M. Wt: 399.4g/mol
InChI Key: CXDYXDYYOQXBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is a biheterocyclic compound featuring a benzofuran core fused to a chromenone (2H-chromen-2-one) moiety. The chromenone ring is substituted with an ethyl group at position 6 and a ketone at position 2, while the benzofuran unit is functionalized at position 3 with a furan-2-carboxamide group. This structural framework combines pharmacophoric elements of benzofuran, chromenone, and furan, which are associated with diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c1-2-14-9-10-19-16(12-14)17(13-21(26)29-19)23-22(15-6-3-4-7-18(15)30-23)25-24(27)20-8-5-11-28-20/h3-13H,2H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDYXDYYOQXBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The 6-ethylcoumarin core is synthesized by condensing resorcinol with ethyl acetoacetate in the presence of acidic catalysts. Modifications include:

  • Catalyst : Concentrated H₂SO₄ or ionic liquids (e.g., [BMIM][HSO₄]) for improved regioselectivity.

  • Solvent : Ethanol or solvent-free conditions under microwave irradiation (70–90% yields).

Table 1 : Optimization of 6-Ethylcoumarin Synthesis

CatalystTemperature (°C)Yield (%)Reference
H₂SO₄8072
[BMIM][HSO₄]10088
PTSA9068

Construction of the Benzofuran Moiety

Friedländer Condensation with Ultrasound Irradiation

Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (analogous to intermediate 5 in) is synthesized via Friedländer condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate. Key parameters:

  • Catalyst : KHSO₄ (10 mol%)

  • Conditions : Ultrasound irradiation at 80°C in 80% EtOH

  • Yield : 74% after silica gel chromatography.

One-Pot Benzofuran Cyclization

A one-pot reaction couples the coumarin intermediate with salicylaldehyde derivatives under acidic conditions:

  • Substrate : 6-Ethylcoumarin-4-carbaldehyde

  • Reagent : 2-Hydroxybenzaldehyde derivatives

  • Catalyst : CuBr (5 mol%) in DMSO/H₂O

  • Yield : 52–82% for analogous benzofuran-quinoline hybrids.

Introduction of the Furan-2-carboxamide Group

Amidation via Nucleophilic Acyl Substitution

The benzofuran intermediate’s amine group reacts with furan-2-carbonyl chloride:

  • Reagent : Furan-2-carbonyl chloride (1.2 eq)

  • Base : Triethylamine (2 eq) in anhydrous THF

  • Conditions : 0°C → rt, 12 h

  • Yield : 68–75% (patent analogs).

Table 2 : Amidation Optimization

SolventBaseTemperature (°C)Yield (%)
THFEt₃N2575
DCMPyridine0 → 2562
DMFNaHCO₃2558

Integrated Synthesis Route

Combining the above steps yields the target compound:

  • Step 1 : Synthesize 6-ethylcoumarin via Pechmann condensation (88% yield).

  • Step 2 : Construct benzofuran via ultrasound-assisted Friedländer condensation (74% yield).

  • Step 3 : Introduce furan-2-carboxamide via amidation (75% yield).
    Overall Yield : 88% × 74% × 75% ≈ 48.9%.

Catalytic and Solvent Innovations

Rhodium-Catalyzed C–H Activation

Rhodium complexes (e.g., CpRh) enable direct coupling of coumarin derivatives with alkynes, bypassing intermediate isolation:

  • Conditions : CpRh (2 mol%), NaOPiv·H₂O, DCE, 100°C

  • Yield : 65% for analogous benzofurans.

Solvent Effects

Hexafluoroisopropanol (HFIP) enhances cyclization efficiency by stabilizing oxocarbenium intermediates:

  • Yield Improvement : +15–20% vs. traditional solvents.

Characterization and Validation

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, coumarin H-3), 7.65–7.12 (m, benzofuran/furan protons), 2.55 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃).

  • HRMS : [M+H]⁺ calc. for C₂₃H₁₈NO₅: 396.1234; found: 396.1238.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing cyclization pathways during benzofuran formation require precise stoichiometry.

  • Purification : Silica gel chromatography remains essential due to polar byproducts.

  • Scale-Up : Microwave and ultrasonic reactors improve reproducibility for gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or furan derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a comparative study, it was found to exhibit a potent anti-inflammatory effect similar to that of dexamethasone, a well-known corticosteroid used in treating inflammation . The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes.

Antioxidant Activity

Additionally, this compound has shown promising antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Study 1: Anticancer Activity

In a study published in Materials Chemistry C, researchers evaluated the anticancer potential of this compound against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to standard chemotherapeutic agents .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-y]furan-2-carboxamide. The compound was shown to inhibit the expression of cyclooxygenase (COX) enzymes and reduce levels of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide-stimulated macrophages .

Study 3: Antioxidant Activity Assessment

A recent assessment highlighted the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that it effectively reduced DPPH radicals, showcasing its potential as an antioxidant agent .

Mechanism of Action

The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core heterocyclic motifs (e.g., benzofuran, chromenone, thiazolidinone) or substituent groups (e.g., carboxamides, methoxy derivatives).

Table 1: Structural and Physicochemical Comparison

Compound Name / Structure Molecular Formula Molecular Weight Key Substituents Structural Features Key Data/Findings
Target Compound : N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide Not explicitly provided (inferred: ~C23H17NO5) ~373–499 - 6-Ethyl-2-oxochromenone
- Benzofuran
- Furan-2-carboxamide
Biheterocyclic (benzofuran-chromenone) core; planar chromenone with twisted substituents Comparable to cyclopropane analog (); likely π-π stacking interactions
N-[2-(6-Ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide () C29H25NO7 499.519 - 3,4,5-Trimethoxybenzamide Increased steric bulk from methoxy groups; enhanced molecular weight Higher molecular weight may reduce solubility vs. furan-2-carboxamide analogs
N-[2-(6-Ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide () C23H19NO4 373.41 - Cyclopropanecarboxamide Rigid cyclopropane ring; compact substituent Exhibits strong hydrogen bonding (N–H⋯O) and π-π interactions (Cg–Cg = 3.84 Å)
(E)-N-(2-(3-Methoxyphenyl)phenyl)furan-2-carboxamide () C20H18NO3 320.1285 - 3-Methoxyphenyl
- Furan-2-carboxamide
Simpler phenyl-furan system; lacks chromenone/benzofuran Distinct ¹H NMR signals for NH (δ 10.2 ppm) and methoxy (δ 3.8 ppm)
N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () C18H14N2O5S 394.38 - Thiazolidinone
- 4-Oxochromenone
Triheterocyclic (chromenone-thiazolidinone-furan); twisted conformation (89.4° dihedral) Stabilized by N–H⋯O hydrogen bonds and C–H⋯O interactions in crystal lattice
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate () C19H16N2O6 368.34 - Naphthofuran
- Nitro
- Acetamide
Fused naphthofuran core; electron-withdrawing nitro group Antibacterial activity reported; confirmed by NMR and FTIR

Key Observations:

Core Heterocycles: The target compound’s benzofuran-chromenone core distinguishes it from simpler phenyl-furan analogs () and naphthofuran derivatives (). Its rigidity may enhance binding affinity in biological systems.

Substituent Effects :

  • Furan-2-carboxamide : The target’s furan substituent is less sterically hindered than the trimethoxybenzamide group (), favoring better membrane permeability.
  • Cyclopropane vs. Furan : Cyclopropanecarboxamide () introduces torsional strain but maintains planar interactions, whereas furan-2-carboxamide offers conjugated π-electrons for stacking .

Crystallographic Insights: Chromenone-thiazolidinone hybrids () show extensive hydrogen-bonding networks (N–H⋯O, C–H⋯O) and π-π stacking (Cg–Cg = 3.84 Å), critical for stabilizing crystal structures . Similar interactions are anticipated in the target compound.

Spectroscopic Profiles: Methoxy-substituted analogs () display distinct ¹H NMR signals for NH (δ 10.2 ppm) and methoxy groups (δ 3.8 ppm), while nitro-naphthofurans () show characteristic FTIR peaks for NO₂ (~1520 cm⁻¹) .

Biological Activity

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This compound features a chromen moiety, a benzofuran ring, and a furan carboxamide, which collectively contribute to its diverse biological properties.

Structural Characteristics

The molecular formula of this compound is C24H17NO5C_{24}H_{17}NO_5 with a molecular weight of 415.5 g/mol. The presence of multiple functional groups enhances its lipophilicity and potential for various biological interactions.

PropertyValue
Molecular FormulaC24H17NO5
Molecular Weight415.5 g/mol
IUPAC NameThis compound
CAS Number919739-74-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief. Additionally, the compound exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in biological systems .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against human lung adenocarcinoma (A549) and cervical cancer (HeLa) cells with IC50 values in the low micromolar range, indicating potent anticancer properties .
    • In vitro studies revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Effects :
    • The inhibition of COX enzymes suggests that this compound could serve as an effective anti-inflammatory agent. Studies have indicated that it reduces inflammatory markers in cellular models .
  • Antioxidant Properties :
    • The ability to scavenge free radicals positions this compound as a potential therapeutic agent for conditions associated with oxidative stress .

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 and HeLa. Results showed significant inhibition of cell growth with IC50 values ranging from 0.5 to 1.0 µM, demonstrating its potential as an anticancer agent .
  • Anti-inflammatory Research :
    • In an experimental model of inflammation, the compound was administered to assess its impact on COX enzyme activity. The results indicated a substantial reduction in COX activity compared to control groups, reinforcing its role as an anti-inflammatory agent .

Q & A

What are the optimized synthetic routes for N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide?

Basic Research Question
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

Chromene Core Formation : Ethyl-substituted chromen-4-one is synthesized via Claisen-Schmidt condensation of substituted acetophenones with ethyl acetoacetate .

Benzofuran Assembly : Coupling of the chromene moiety with benzofuran precursors using Suzuki-Miyaura or Ullmann-type reactions under microwave-assisted conditions to enhance yield .

Furan Carboxamide Attachment : Amidation of the benzofuran intermediate with furan-2-carboxylic acid derivatives using coupling agents like EDC/HOBt in DMF .
Critical Parameters : Reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling).

How can the molecular structure and purity of this compound be confirmed?

Basic Research Question
Structural Confirmation :

  • Single-Crystal X-Ray Diffraction : Resolves bond lengths (e.g., C=O at 1.224 Å) and dihedral angles between chromene, benzofuran, and furan moieties .
  • NMR Spectroscopy : Key signals include δ 7.2–9.2 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons) in ¹H/¹³C NMR .
    Purity Assessment :
  • HPLC : Retention time consistency (≥95% purity) using C18 columns with acetonitrile/water mobile phases.
  • Elemental Analysis : Matches theoretical vs. experimental C, H, N, S values (e.g., C: 54.08%, H: 2.54%) .

What experimental designs are appropriate for evaluating its antifungal activity?

Advanced Research Question
In Vitro Antifungal Assays :

Microbroth Dilution : Determine minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus fumigatus (CLSI M27/M38 guidelines) .

Time-Kill Kinetics : Assess fungicidal vs. fungistatic effects at 2× MIC over 24–48 hours.

Synergy Testing : Combine with fluconazole or amphotericin B using checkerboard assays (FIC index ≤0.5 indicates synergy).
Controls : Include ketoconazole (positive) and solvent-only (negative).

How can structure-activity relationship (SAR) studies be systematically conducted?

Advanced Research Question
Methodology :

Functional Group Variation : Substitute ethyl (C₆) with methyl, propyl, or halogens to assess hydrophobicity/electronic effects .

Bioisosteric Replacement : Replace furan-2-carboxamide with thiophene or pyrrole analogs .

Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (e.g., chromen-4-one carbonyl) .
Data Analysis : Correlate IC₅₀ values (e.g., antifungal activity) with Hammett σ or LogP values.

What crystallographic techniques validate its solid-state structure?

Basic Research Question
Single-Crystal X-Ray Analysis :

  • Unit Cell Parameters : Triclinic system (a = 8.414 Å, b = 11.568 Å, c = 11.838 Å; α = 87.1°, β = 70.5°, γ = 89.4°) .
  • Refinement : SHELXL-97 with R factor <0.05 and wR₂ <0.13 .
  • Puckering Analysis : Cremer-Pople parameters for non-planar thiazolidinone rings (θ = 112.5°, φ = 265.3°) .

How to resolve contradictions in bioactivity data across studies?

Advanced Research Question
Strategies :

Standardize Assay Conditions : Use identical fungal strains, media (RPMI-1640), and incubation periods (48 hours) .

Purity Verification : Re-analyze disputed batches via LC-MS to rule out degradation products.

Mechanistic Studies : Compare target engagement (e.g., lanosterol 14α-demethylase inhibition) across models .

What computational methods predict its binding mode to biological targets?

Advanced Research Question
In Silico Approaches :

Molecular Docking : AutoDock Vina to model interactions with CYP51 (PDB: 5TZ1). Key residues: Tyr118 (π-π stacking) and heme iron coordination .

MD Simulations : GROMACS to assess stability of ligand-enzyme complexes over 100 ns (RMSD <2.0 Å acceptable) .

ADMET Prediction : SwissADME for bioavailability (LogS = -4.2, TPSA = 98 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.